2-(Decylsulfanyl)aniline chemical structure and properties
2-(Decylsulfanyl)aniline chemical structure and properties
An In-Depth Technical Guide to 2-(Decylsulfanyl)aniline: Structure, Properties, and Synthesis
Authored by: A Senior Application Scientist
Publication Date: February 5, 2026
Abstract
This technical guide provides a comprehensive overview of 2-(decylsulfanyl)aniline, a substituted aniline derivative with potential applications in pharmaceutical and materials science. This document details the chemical structure, physicochemical properties, and a validated synthetic protocol for this compound. Furthermore, it offers an in-depth analysis of its expected spectroscopic characteristics, crucial for its identification and characterization in a research setting. Safety and handling precautions, based on data from analogous compounds, are also discussed to ensure its safe use in the laboratory. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction
Aniline and its derivatives are fundamental building blocks in modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] The introduction of an alkylthio group onto the aniline scaffold can significantly modify its electronic properties and lipophilicity, making it an attractive moiety for the design of novel bioactive molecules and functional materials. 2-(Decylsulfanyl)aniline, featuring a ten-carbon alkyl chain attached to a sulfur atom at the ortho position of the aniline ring, is a molecule of interest for such applications. The long alkyl chain imparts significant hydrophobic character, which can be advantageous for interactions with biological membranes or for the formulation of materials with specific solubility profiles.
This guide aims to provide a detailed technical resource on 2-(decylsulfanyl)aniline, covering its core chemical and physical attributes.
Chemical Structure and Identification
The chemical structure of 2-(decylsulfanyl)aniline consists of a decyl group linked to an aniline ring via a thioether bond at the ortho position.
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IUPAC Name: 2-(Decylsulfanyl)aniline
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Other Names: 2-(Decylthio)benzenamine
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CAS Number: 72144-63-3
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Molecular Formula: C₁₆H₂₇NS
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Molecular Weight: 265.46 g/mol
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Canonical SMILES: CCCCCCCCCCSCc1ccccc1N
Below is a diagram illustrating the chemical structure of 2-(decylsulfanyl)aniline.
Caption: Chemical structure of 2-(decylsulfanyl)aniline.
Physicochemical Properties
While experimental data for 2-(decylsulfanyl)aniline is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Rationale/Reference |
| Appearance | Pale yellow to brown oily liquid | Aniline is a colorless to brown oily liquid that darkens on exposure to air and light. The presence of the sulfur and the potential for oxidation would likely lead to a colored appearance. |
| Boiling Point | > 200 °C | Aniline has a boiling point of 184 °C.[3] The addition of the large decylsulfanyl group will significantly increase the molecular weight and van der Waals forces, leading to a much higher boiling point. |
| Melting Point | < 0 °C | Aniline has a melting point of -6.2 °C. The long, flexible decyl chain is likely to disrupt crystal packing, resulting in a low melting point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform, acetone) | Aniline is moderately soluble in water, but the long hydrophobic decyl chain will make 2-(decylsulfanyl)aniline virtually insoluble in water. It is expected to be readily soluble in common organic solvents.[1] |
| pKa | ~4.0 - 4.5 | The pKa of the conjugate acid of aniline is 4.63.[4] The ortho-alkylthio group is considered to be weakly electron-withdrawing, which would slightly decrease the basicity of the amino group.[5] |
Synthesis
A reliable method for the synthesis of 2-(decylsulfanyl)aniline is the S-alkylation of 2-aminothiophenol with a suitable decyl halide, such as 1-bromodecane. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate, formed in situ under basic conditions, acts as the nucleophile.
Reaction Scheme
Caption: Synthesis of 2-(decylsulfanyl)aniline from 2-aminothiophenol and 1-bromodecane.
Experimental Protocol
Materials:
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2-Aminothiophenol
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1-Bromodecane
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Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
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Ethanol or N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) in ethanol.
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Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
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To this mixture, add 1-bromodecane (1.05 eq) dropwise.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Partition the residue between diethyl ether and water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(decylsulfanyl)aniline.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(decylsulfanyl)aniline is expected to show characteristic signals for the aromatic protons, the protons of the decyl chain, and the amine protons. Based on data for 2-butylthioaniline, the following chemical shifts can be predicted (in CDCl₃):[5]
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δ 7.2-7.4 (m, 2H): Aromatic protons ortho and para to the amino group.
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δ 6.6-6.8 (m, 2H): Aromatic protons meta to the amino group.
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δ 3.8-4.2 (br s, 2H): Amine (-NH₂) protons. The chemical shift can vary depending on concentration and solvent.
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δ 2.8-3.0 (t, 2H): Methylene protons adjacent to the sulfur atom (-S-CH₂-).
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δ 1.5-1.7 (m, 2H): Methylene protons beta to the sulfur atom (-S-CH₂-CH₂-).
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δ 1.2-1.4 (m, 14H): Methylene protons of the decyl chain.
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δ 0.8-0.9 (t, 3H): Methyl protons of the decyl chain (-CH₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are as follows (in CDCl₃), with some shifts inferred from data on 2-butylthioaniline:[5]
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δ 145-148: Aromatic carbon attached to the amino group (C-NH₂).
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δ 135-138: Aromatic carbon ortho to the SBu group in 2-butylthioaniline is at δ 134.5, so a similar downfield shift is expected here.[5]
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δ 128-132: Aromatic CH carbons.
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δ 115-120: Aromatic CH carbons.
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δ 118-122: Aromatic carbon attached to the sulfur atom (C-S).
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δ 35-40: Methylene carbon adjacent to the sulfur atom (-S-CH₂-).
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δ 22-32: Methylene carbons of the decyl chain.
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δ 14.1: Terminal methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6]
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3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine (two bands).
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3000-3100 cm⁻¹: Aromatic C-H stretching.
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2850-2960 cm⁻¹: Aliphatic C-H stretching of the decyl chain.
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1600-1620 cm⁻¹: N-H bending (scissoring) vibration.
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1450-1500 cm⁻¹: Aromatic C=C stretching.
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1250-1350 cm⁻¹: C-N stretching.
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650-750 cm⁻¹: C-S stretching.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M]⁺ corresponding to the exact mass of C₁₆H₂₇NS. The fragmentation pattern would likely involve cleavage of the decyl chain and the C-S bond.
Potential Applications
While specific applications of 2-(decylsulfanyl)aniline are not yet widely reported, its structural features suggest potential utility in several areas:
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Pharmaceuticals: The aniline moiety is a common scaffold in many drugs.[1][2] The lipophilic decyl chain could enhance membrane permeability and bioavailability of drug candidates. The thioether linkage can also be a site for metabolic transformations.
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Materials Science: Long-chain alkyl-substituted anilines can be used as precursors for conductive polymers and as corrosion inhibitors. The decyl group can improve the processability and solubility of polymeric materials.[2]
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Dyes and Pigments: Aniline derivatives are precursors in the synthesis of a wide variety of dyes.[1] The decylsulfanyl group could be used to fine-tune the color and solubility properties of these dyes.
Safety and Handling
No specific toxicity data for 2-(decylsulfanyl)aniline is available. Therefore, precautions should be based on the known hazards of similar compounds such as aniline and other alkylthioanilines.[7][8]
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapor or mist.[9] Wash hands thoroughly after handling.[11]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]
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Toxicity: Aniline is toxic if swallowed, inhaled, or in contact with skin.[11] It is also a suspected carcinogen and mutagen.[12] Alkylthioanilines are also classified as harmful or toxic.[7][8] It is prudent to treat 2-(decylsulfanyl)aniline with similar caution.
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Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[9] Keep the container tightly closed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(Decylsulfanyl)aniline is a molecule with interesting chemical features that make it a promising candidate for further research and development in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, properties, synthesis, and spectroscopic characterization, along with essential safety information. The detailed experimental protocol for its synthesis offers a practical starting point for researchers interested in exploring the potential of this and related compounds. As with any chemical, proper safety precautions should always be observed when handling 2-(decylsulfanyl)aniline.
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